rac Enterodiol-13C3

Descripción general

Descripción

rac Enterodiol-13C3: is a labelled analog of rac Enterodiol, which is a metabolite of sesame lignan. This compound is used extensively in scientific research due to its unique properties, making it an excellent tool for studying biological processes and understanding disease mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of rac Enterodiol-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of rac Enterodiol. This process typically requires specialized equipment and conditions to ensure the correct isotopic labeling. The synthetic route often involves multiple steps, including the preparation of intermediate compounds and their subsequent conversion into the final product.

Industrial Production Methods: : Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain the integrity of the isotopic labeling.

Análisis De Reacciones Químicas

Types of Reactions: : rac Enterodiol-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior under different conditions and for synthesizing derivatives with specific properties .

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Rac Enterodiol-13C3 is metabolized from secoisolariciresinol diglucoside (SDG), a lignan found in flaxseed. Upon ingestion, SDG is converted into enterodiol and enterolactone through the action of gut microbiota. These metabolites are believed to exert various biological effects, including:

- Estrogenic Activity : Enterodiol can mimic estrogen and may act as a selective estrogen receptor modulator (SERM), which has implications for hormone-related cancers .

- Antioxidant Properties : The compound exhibits antioxidant activity that can mitigate oxidative stress, a contributor to various chronic diseases .

- Induction of Phase II Enzymes : It may enhance the activity of enzymes involved in detoxification processes, thereby reducing the risk of cancer development .

Cancer Prevention

Research indicates that this compound may play a role in reducing the risk of certain cancers, particularly hormone-dependent cancers such as breast and prostate cancer. A study highlighted the cytotoxic effects of lignans on cancer cell lines, demonstrating that enterodiol can induce apoptosis in tumor cells .

Cardiovascular Health

The consumption of flaxseed lignans, including this compound, has been linked to improved cardiovascular health. Studies suggest that these compounds can lower cholesterol levels, reduce blood pressure, and decrease inflammation markers .

Metabolic Syndrome Management

Enterodiol has been shown to positively influence metabolic parameters such as glucose levels and lipid profiles. Its ability to modulate insulin sensitivity could be beneficial for individuals with metabolic syndrome .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy. Research indicates that after oral administration, enterodiol reaches peak plasma concentrations within several hours, with varying bioavailability depending on the form consumed (e.g., purified versus polymerized SDG) .

| Compound Type | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |

|---|---|---|---|

| Purified SDG | 262.2 ± 170.8 | 11.7 ± 1.1 | 0 |

| SDG Polymer | 207.2 ± 115.5 | 10.9 ± 1.9 | 111 |

Study on Flaxseed Lignans

A comparative study evaluated the pharmacokinetics of SDG and its metabolites in Wistar rats. The results indicated that enterodiol was detectable in plasma from 2 hours post-administration and peaked at approximately 12 hours . This study emphasizes the importance of timing in assessing the bioactivity of lignans.

Human Clinical Trials

Clinical trials involving human subjects have demonstrated that regular consumption of flaxseed or its extracts can lead to significant improvements in cardiovascular risk factors after an eight-week period . Participants consuming at least 500 mg/day of SDG showed notable reductions in serum cholesterol levels.

Mecanismo De Acción

The mechanism of action of rac Enterodiol-13C3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and other proteins involved in metabolic processes. The incorporation of carbon-13 isotopes allows researchers to trace the compound’s metabolic fate and study its effects in detail.

Comparación Con Compuestos Similares

rac Enterodiol-13C3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

rac Enterodiol: The non-labeled analog of this compound, used in similar research applications but without the isotopic labeling.

Enterolactone: Another metabolite of sesame lignan, used in studies of lignan metabolism and its biological effects.

Enterodiol: A related compound with similar biological properties, used in research on lignan metabolism and its health benefits.

This compound’s unique isotopic labeling makes it a valuable tool for studying metabolic pathways and understanding the effects of isotopic substitution on biological processes.

Actividad Biológica

Rac Enterodiol-13C3 is a stable isotope-labeled compound derived from the metabolism of lignans, particularly found in sesame seeds. This compound has garnered attention in scientific research due to its potential biological activities, particularly in cancer prevention and modulation of gut microbiota interactions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

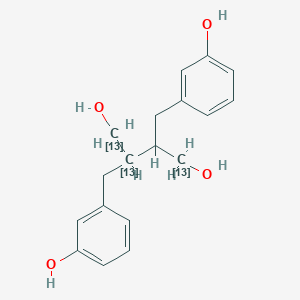

- Molecular Formula : C15[13C]3H18O4

- Molecular Weight : 301.31 g/mol

- Appearance : Off-white to pale yellow solid

- Solubility : Soluble in acetone and methanol

This compound functions primarily as an internal standard in metabolic studies, allowing researchers to trace metabolic pathways without interfering with biological systems. The presence of carbon-13 isotopes enables precise differentiation in analytical techniques such as mass spectrometry (MS) .

Target Actions and Pathways

-

Cancer Prevention :

- This compound has been shown to inhibit the growth of colonic cancer cells by inducing cell cycle arrest and promoting apoptosis .

- It may also reduce the risk of breast cancer, making it a significant subject of interest in oncology research.

-

Gut Microbiota Modulation :

- The compound influences the metabolism of other compounds, such as xanthohumol, depending on the gut enterotype of individuals, highlighting its role in gut health and microbiome interactions .

Table 1: Summary of Biological Activities

Case Studies

-

Colonic Cancer Cell Study :

- A study demonstrated that this compound significantly inhibited the proliferation of colonic cancer cells (HT-29 line) by inducing apoptosis. The study utilized cell cycle analysis and flow cytometry to confirm these findings.

- Breast Cancer Risk Assessment :

- Gut Health Investigation :

Pharmacokinetics and Bioavailability

A comparative study on the pharmacokinetics of this compound showed that after oral administration in animal models, it reached peak plasma concentrations within 12 hours. The bioavailability was assessed through serum concentration measurements over time, demonstrating significant absorption and prolonged presence in circulation .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Tmax (h) | 11.7 ± 1.1 |

| Cmax (ng/mL) | 262.2 ± 170.8 |

| Area Under Curve (AUC) | Not specified |

Propiedades

IUPAC Name |

2,3-bis[(3-hydroxyphenyl)methyl](1,2,4-13C3)butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i11+1,12+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWONJCNDULPHLV-IPDAJEFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)CC([13CH2]O)[13CH](CC2=CC(=CC=C2)O)[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747697 | |

| Record name | 2,3-Bis[(3-hydroxyphenyl)methyl](1,2,4-~13~C_3_)butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918502-74-6 | |

| Record name | 2,3-Bis[(3-hydroxyphenyl)methyl](1,2,4-~13~C_3_)butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.